Cas no 5079-23-2 (3-(butan-2-yl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)
3-(butan-2-yl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 3-(butan-2-yl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 5079-23-2
- EN300-1696607
-
- Inchi: 1S/C9H14N2O2/c1-4-7(3)11-8(12)6(2)5-10-9(11)13/h5,7H,4H2,1-3H3,(H,10,13)
- InChI Key: COKKJVFFAANRLH-UHFFFAOYSA-N
- SMILES: O=C1C(C)=CNC(N1C(C)CC)=O
Computed Properties
- Exact Mass: 182.105527694g/mol
- Monoisotopic Mass: 182.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 49.4Ų
3-(butan-2-yl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1696607-0.05g |
3-(butan-2-yl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
5079-23-2 | 95% | 0.05g |
$702.0 | 2023-09-20 | |
| Enamine | EN300-1696607-0.1g |
3-(butan-2-yl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
5079-23-2 | 95% | 0.1g |
$916.0 | 2023-09-20 | |
| Enamine | EN300-1696607-0.25g |
3-(butan-2-yl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
5079-23-2 | 95% | 0.25g |
$1307.0 | 2023-09-20 | |
| Enamine | EN300-1696607-0.5g |
3-(butan-2-yl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
5079-23-2 | 95% | 0.5g |
$2060.0 | 2023-09-20 | |
| Enamine | EN300-1696607-1.0g |
3-(butan-2-yl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
5079-23-2 | 95% | 1g |
$2641.0 | 2023-06-04 | |
| Enamine | EN300-1696607-2.5g |
3-(butan-2-yl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
5079-23-2 | 95% | 2.5g |
$5178.0 | 2023-09-20 | |
| Enamine | EN300-1696607-5.0g |
3-(butan-2-yl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
5079-23-2 | 95% | 5g |
$7659.0 | 2023-06-04 | |
| Enamine | EN300-1696607-10.0g |
3-(butan-2-yl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
5079-23-2 | 95% | 10g |
$11358.0 | 2023-06-04 | |
| Enamine | EN300-1696607-1g |
3-(butan-2-yl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
5079-23-2 | 95% | 1g |
$2641.0 | 2023-09-20 | |
| Enamine | EN300-1696607-5g |
3-(butan-2-yl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
5079-23-2 | 95% | 5g |
$7659.0 | 2023-09-20 |
3-(butan-2-yl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 3-(butan-2-yl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Comprehensive Analysis of 3-(butan-2-yl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 5079-23-2)
The compound 3-(butan-2-yl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 5079-23-2) is a derivative of tetrahydropyrimidine, a class of heterocyclic compounds with significant applications in pharmaceuticals and agrochemicals. This molecule, characterized by its unique butan-2-yl and methyl substituents, has garnered attention for its potential biological activities and synthetic versatility. Researchers and industry professionals are increasingly exploring its role in drug development, particularly in targeting enzymes and receptors associated with inflammatory and metabolic disorders.
In recent years, the demand for novel tetrahydropyrimidine derivatives has surged due to their structural diversity and therapeutic potential. The 5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione core is a key scaffold in medicinal chemistry, often leveraged to enhance pharmacokinetic properties. With the rise of precision medicine and computational drug design, compounds like CAS No. 5079-23-2 are being scrutinized for their binding affinities and selectivity profiles. This aligns with the growing trend of AI-driven drug discovery, where molecular modeling and virtual screening accelerate the identification of promising candidates.
The synthesis of 3-(butan-2-yl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves condensation reactions, leveraging urea derivatives and β-keto esters as precursors. Its lipophilic butan-2-yl group contributes to improved membrane permeability, a critical factor in oral bioavailability—a hot topic in pharmacokinetic optimization. Recent studies have also highlighted its potential as a building block for more complex architectures, such as bicyclic pyrimidines, which are prevalent in antiviral and anticancer agents.
From an industrial perspective, CAS No. 5079-23-2 is often discussed in the context of green chemistry and sustainable synthesis. Manufacturers are exploring catalytic methods to reduce waste and energy consumption, addressing the global push for eco-friendly production. This resonates with the increasing consumer and regulatory focus on environmental impact, making such innovations a priority for chemical enterprises.
Analytical characterization of this compound relies on advanced techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. These tools are essential for confirming its purity and structural integrity, especially in GMP-compliant settings. As the pharmaceutical industry emphasizes quality by design (QbD), rigorous analytical protocols for intermediates like 5079-23-2 are becoming standard practice.
In summary, 3-(butan-2-yl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione represents a versatile and pharmacologically relevant entity. Its integration into modern drug discovery pipelines, coupled with sustainable synthesis approaches, positions it as a compound of enduring interest. For researchers seeking structure-activity relationship (SAR) insights or scalable synthetic routes, this molecule offers a compelling case study in the intersection of organic chemistry and biomedical innovation.
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